(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Description
(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a nitroimidazooxazine derivative structurally related to the clinical antitubercular drug pretomanid (PA-824). While PA-824 features a 2-nitro group on the imidazole ring, this compound is its 3-nitro positional isomer . The nitroimidazooxazine class is notable for its bioreductive activation under hypoxic conditions, a mechanism critical for targeting latent Mycobacterium tuberculosis infections. The 3-nitro isomer was synthesized to explore the impact of nitro group positioning on antimycobacterial activity, pharmacokinetics, and safety . Despite structural similarities to PA-824, the 3-nitro variant exhibits distinct pharmacological properties, underscoring the importance of nitro group orientation in drug design .
Properties
Molecular Formula |
C14H12F3N3O5 |
|---|---|
Molecular Weight |
359.26 g/mol |
IUPAC Name |
(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-6-19-12(20(21)22)5-18-13(19)24-8-11/h1-5,11H,6-8H2/t11-/m0/s1 |
InChI Key |
ACVGNGZYVUICAG-NSHDSACASA-N |
Isomeric SMILES |
C1[C@@H](COC2=NC=C(N21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
C1C(COC2=NC=C(N21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The bicyclic core is constructed via acid- or base-mediated cyclization of appropriately substituted precursors. A representative method involves:
- Starting Material : 4-Nitro-1H-imidazole-2-carboxylic acid (12 ) undergoes nitration with concentrated H2SO4/HNO3 to yield 4,5-dinitroimidazole derivatives.
- Alkylation : Reaction with bromoacetaldehyde diethyl acetal under basic conditions (K2CO3/Cs2CO3) forms intermediate 14 .
- Cyclization : Treatment with 2 M HCl in 1,4-dioxane at 120°C (microwave-assisted) closes the oxazine ring, yielding the imidazo[2,1-b]oxazine core (16 ).
Key Optimization : Microwave irradiation reduces reaction times from 24 hours to 20 minutes while improving yields (45–78%).
Introduction of the Nitro Group
Regioselective Nitration
Nitration at position 3 is achieved using mixed acid (H2SO4/HNO3) under controlled temperatures (0–5°C). The reaction’s regioselectivity is governed by electron-donating/withdrawing effects of adjacent substituents:
- Nitration of intermediate 16 proceeds at position 3 due to the oxazine ring’s electron-deficient nature.
- Yield : 60–75% after recrystallization from acetonitrile/methanol.
Stereoselective Installation of the Chiral Side Chain
Asymmetric Synthesis of the C6 Center
The S-configuration at C6 is introduced via chiral auxiliaries or catalytic asymmetric methods:
Side Chain Coupling
The [[4-(trifluoromethoxy)phenyl]methoxy] group is introduced via nucleophilic substitution:
- Iodination : Alcohol 127 is converted to iodide 128 using PPh3/I2.
- Mitsunobu Reaction : Reaction with 4-(trifluoromethoxy)benzyl alcohol under DEAD/PPh3 conditions affords the desired ether linkage.
- Deprotection : TBAF-mediated cleavage of the TBDMS group yields the final product with >98% ee.
Critical Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Epoxidation | Ti(OiPr)4, diethyl tartrate | 85 | 92 |
| Alkylation | Cs2CO3, DMF, 80°C | 72 | 90 |
| Mitsunobu Reaction | DEAD, PPh3, THF | 68 | 98 |
Final Assembly and Purification
Ring Closure and Functionalization
The fully substituted intermediate undergoes base-mediated cyclization (NaH, THF) to form the imidazooxazine ring. Final purification via column chromatography (SiO2, EtOAc/hexane) and recrystallization (ACN/MeOH) ensures >99% purity.
Analytical Characterization
- HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H2O).
- NMR : 1H NMR (400 MHz, CDCl3) δ 8.02 (s, 1H, imidazole-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, OCH2), 4.85 (m, 1H, C6-H), 4.20–3.90 (m, 4H, oxazine-H).
- MS : [M+H]+ = 408.1 (calc. 408.09).
Challenges and Mitigation Strategies
Nitro Group Instability :
Stereochemical Integrity :
Low Yields in Cyclization :
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| A | Late-stage nitration avoids side reactions | Requires harsh nitration conditions | 28–35 |
| B | Early nitration simplifies purification | Risk of nitro group degradation | 22–30 |
Chemical Reactions Analysis
Chemical Transformations
The compound undergoes diverse chemical reactions due to its functional groups:
Nitro Group Reactions
-
Reduction : The nitro group (N+[O-]) can be reduced to an amine (NH₂) using reagents like hydrogen (H₂) with palladium catalysts or sodium borohydride (NaBH₄) .
-
Oxidation : Oxidation with strong oxidizing agents (e.g., KMnO₄) may convert the nitro group to a nitroso (NO) or further oxidized species, though stability under such conditions is limited.
Substitution Reactions
-
Methoxy Bridge Substitution : The trifluoromethoxyphenyl-methoxy group may undergo nucleophilic substitution (e.g., with Grignard reagents or amines) under alkaline conditions .
-
Ring Substitution : The imidazo[2,1-b]oxazine ring system is prone to electrophilic substitution at positions adjacent to the nitro group, but steric hindrance and electronic effects may limit reactivity .
Table 2: Reaction Pathways and Functional Group Reactivity
| Functional Group | Reaction Type | Typical Reagents |
|---|---|---|
| Nitro (-NO₂) | Reduction | H₂/Pd, NaBH₄ |
| Methoxy (-OCH₂-) | Substitution | Grignard reagents, NH₃ |
| Oxazine Ring | Electrophilic Substitution | Friedel-Crafts catalysts |
Mechanisms of Action
The compound’s bioactivity stems from its nitro group’s metabolic activation in pathogens:
-
Redox Cycling : In anaerobic pathogens (e.g., Leishmania), the nitro group undergoes reduction to form reactive nitrogen species (RNS), which damage DNA and disrupt cellular processes .
-
Electrophilic Attack : The trifluoromethoxyphenyl moiety enhances lipophilicity, facilitating cellular uptake and interaction with target enzymes (e.g., topoisomerases) .
Industrial and Research Implications
-
Scalability : Continuous flow reactors are employed for large-scale synthesis to improve yield and purity.
-
Stability : The compound exhibits moderate stability under standard conditions but decomposes under extreme pH or temperature.
-
Future Directions : Research focuses on optimizing substitution patterns and exploring prodrug derivatives to enhance bioavailability .
Scientific Research Applications
(6S)-6,7-Dihydro-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (6S)-6,7-Dihydro-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The nitro group and the trifluoromethoxyphenyl group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The nitroimidazooxazine and nitroimidazole classes include several compounds with structural and functional similarities. Below is a detailed comparison:
Structural and Functional Analogues
Key Structure-Activity Relationships (SAR)
Nitro Group Position: The 2-nitro configuration in PA-824 and Delamanid is critical for aerobic and hypoxic activity. Substitution at the 2-nitro position enhances stability under oxidative conditions, a feature absent in the 3-nitro analogue .
Linker Modifications: Replacing the benzyloxy linker (PA-824) with carbamate or urea groups improves aqueous solubility and reduces lipophilicity, mitigating oxidative metabolism issues . DNDI-8219’s phenoxy linker enhances solubility while maintaining efficacy against Leishmania .
Stereochemistry :
- The (6S)-configuration in PA-824 is essential for optimal binding to the nitroreductase enzyme. The (6R)-configured DNDI-8219 retains activity against Leishmania but shows species-specific target interactions .
Q & A
Q. What solid-state characterization techniques reveal polymorphic forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
